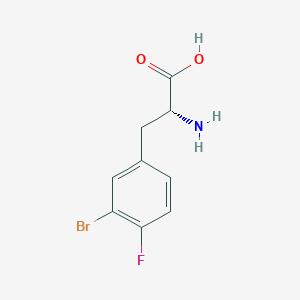
3-Bromo-4-fluoro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative that features both bromine and fluorine substituents on the phenyl ring of D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-D-phenylalanine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with N-acetylglycine. This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino acid moiety can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or alkyl groups, while oxidation and reduction reactions can modify the amino acid moiety.
Scientific Research Applications
3-Bromo-4-fluoro-D-phenylalanine is an amino acid derivative with bromine and fluorine substituents on its aromatic ring. It has a molecular weight of 262.08 g/mol and the chemical formula C9H9BrFO2. The bromine atom is located at the 3-position, and the fluorine atom is at the 4-position of the phenyl group. This substitution pattern influences its biochemical properties and reactivity, making it of interest in medicinal chemistry and pharmaceutical research.
Research Applications
Fluorinated phenylalanines, including this compound, have various biological activities and have been studied for potential uses in several areas.
- Medicinal Chemistry and Pharmaceutical Research The unique substitution pattern of bromine and fluorine atoms influences the compound's biochemical properties and reactivity. Researchers modify the structure of this compound to create derivatives with potentially enhanced biological activity.
- Potential Enzyme Inhibitors and Therapeutic Agents D- or L-fluorinated phenylalanines play an essential role as potential enzyme inhibitors and therapeutic agents .
- Tumor Ecosystem Imaging D- or L-fluorinated phenylalanines are used for topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .
- Increasing Catabolic Stability Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .
- Anticancer Proteasome Inhibitors Substitution of Phenylalanine with fluorinated amino acids led to an increase in the efficiency as anticancer proteasome inhibitors .
- Protein Stabilization (S)-pentafluorophenylalanine (Pff, 77a ) was used to stabilize proteins for potential applications in various protein-based biotechnologies .
Fluorinated Phenylalanines
Mechanism of Action
The mechanism by which 3-Bromo-4-fluoro-D-phenylalanine exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity, leading to more potent and specific interactions. These interactions can modulate biochemical pathways and influence cellular processes, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
3-Bromo-D-phenylalanine: Lacks the fluorine substituent, which may result in different chemical properties and biological activities.
4-Fluoro-D-phenylalanine: Lacks the bromine substituent, which can affect its reactivity and interactions with molecular targets.
3-Chloro-4-fluoro-D-phenylalanine: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness: 3-Bromo-4-fluoro-D-phenylalanine is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
FZVFOEFLGCXXCP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















